molecular formula C6H5Cl2NO3S B1425992 2-Chloro-6-methoxypyridine-4-sulfonyl chloride CAS No. 1261468-23-8

2-Chloro-6-methoxypyridine-4-sulfonyl chloride

Cat. No.: B1425992
CAS No.: 1261468-23-8
M. Wt: 242.08 g/mol
InChI Key: MFYUIMJOXTWTCV-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C6H5ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride typically involves the chlorination of 2-chloro-6-methoxypyridine followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfuryl chloride. The process can be carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Chloro-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Formula : C6_6H5_5ClNO3_3S
CAS Number : 1261468-23-8

The synthesis of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride typically involves the chlorination of 2-chloro-6-methoxypyridine followed by sulfonylation. Common reagents used include thionyl chloride or phosphorus pentachloride as chlorinating agents and sulfuryl chloride for sulfonylation. The synthesis conditions are critical for achieving high purity and yield of the desired product.

Chemical Reactivity

This compound exhibits significant reactivity due to the presence of the sulfonyl chloride group, which can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, making it a versatile intermediate in organic synthesis.
  • Coupling Reactions : It can be utilized in coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds.
  • Oxidation and Reduction : Although less common, it can undergo oxidation or reduction under specific conditions .

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential anti-inflammatory, antipyretic, and diuretic properties. For example, it is involved in the production of hypoglycemic sulfonylureas, which are used to manage diabetes .

Agrochemical Production

The compound is also utilized in the development of agrochemicals. Its derivatives are integral to creating pesticides and herbicides that target specific plant pathogens or pests .

Biological Research

In biological studies, this compound is used to modify biomolecules for research purposes. It has been shown to interact with enzymes and receptors, influencing cellular processes related to inflammation and cancer progression. Its mechanism includes enzyme inhibition through covalent bonding with nucleophilic amino acid residues .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a lower minimum inhibitory concentration (MIC) compared to other tested compounds.

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects. The results indicated that certain derivatives exhibited significantly lower GI50 values than others, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

2-Chloro-6-methoxypyridine-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyridine derivatives:

    2-Chloro-6-methylpyridine-4-sulfonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.

    2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride: Another derivative with different substitution patterns on the pyridine ring.

    Pyridine-3-sulfonyl chloride: Lacks the chloro and methoxy substituents, making it less reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

2-Chloro-6-methoxypyridine-4-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C7_7H7_7ClN2_2O3_3S
  • CAS Number : 1261468-23-8

This compound features a chloro group, a methoxy group, and a sulfonyl chloride moiety, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a sulfonamide derivative, which can inhibit various enzymes and receptors involved in critical pathways:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to their inhibition. This mechanism is particularly relevant in targeting kinases and other enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation, cancer progression, and other diseases.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting tumor cell proliferation through its action on specific kinases involved in cell cycle regulation.
  • Antibacterial Properties : The compound has shown potential antibacterial effects, making it a candidate for further investigation in the development of new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation
AntibacterialActivity against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the inhibition of specific kinases involved in cell growth and survival pathways.
  • Antibacterial Research : In vitro assays showed that this compound exhibited antibacterial activity against gram-positive bacteria. The study highlighted its potential as a lead compound for developing novel antibacterial agents.
  • Inflammation Model : An animal model of inflammation revealed that administration of this compound reduced markers of inflammation significantly compared to controls, suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYUIMJOXTWTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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